Cas no 440328-61-0 (N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

N-Benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thieno[3,2-d]pyrimidin-4-one core, a butyl substituent at the 3-position, and a benzyl-substituted acetamide moiety linked via a sulfanyl bridge. This molecular architecture may confer selective binding properties, making it a candidate for enzyme inhibition or receptor modulation studies. The compound's stability and synthetic versatility further enhance its utility in drug discovery efforts, particularly in targeting pathways involving kinase or protease activity. Its well-defined heterocyclic scaffold offers opportunities for structural optimization in lead compound development.
N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide structure
440328-61-0 structure
Product Name:N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide
CAS No:440328-61-0
MF:C19H21N3O2S2
MW:387.518941640854
CID:5331716
Update Time:2025-06-07

N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
    • N-benzyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
    • N-benzyl-2-((3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
    • N-benzyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
    • UNM000000868701
    • Oprea1_319968
    • STL029793
    • N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide
    • Inchi: 1S/C19H21N3O2S2/c1-2-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23)
    • InChI Key: YBOXDRZVDIDHJO-UHFFFAOYSA-N
    • SMILES: S(CC(NCC1C=CC=CC=1)=O)C1=NC2C=CSC=2C(N1CCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 535
  • XLogP3: 3.9
  • Topological Polar Surface Area: 115

N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide

Comprehensive Overview of N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 440328-61-0)

In the realm of pharmaceutical and organic chemistry, N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 440328-61-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its thienopyrimidine core and sulfanyl acetamide moiety, is a subject of ongoing research in drug discovery and material science. Its molecular architecture, featuring a benzyl group and a butyl side chain, offers versatility in synthetic modifications, making it a valuable candidate for further exploration.

The thieno[3,2-d]pyrimidine scaffold, a key component of this compound, is widely recognized for its bioactivity, particularly in kinase inhibition and antimicrobial applications. Researchers are increasingly focusing on derivatives like N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide to address challenges in targeted therapy and drug resistance. With the rise of personalized medicine, such compounds are being evaluated for their potential to modulate specific biological pathways, offering hope for conditions like chronic inflammation and metabolic disorders.

From a synthetic chemistry perspective, the incorporation of a sulfanyl linkage in CAS No. 440328-61-0 enhances its stability and reactivity, enabling diverse functionalization. This attribute aligns with the growing demand for green chemistry and sustainable synthesis, as researchers seek eco-friendly routes to complex molecules. The compound’s acetamide group further contributes to its solubility and bioavailability, critical factors in pharmacokinetic optimization.

In the context of AI-driven drug discovery, N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been flagged as a promising scaffold for virtual screening. Computational models highlight its compatibility with various enzyme active sites, sparking interest in its potential as a lead compound. This aligns with the broader trend of leveraging machine learning to accelerate the identification of novel therapeutics.

Beyond pharmaceuticals, the compound’s heterocyclic framework has implications in material science, particularly in the development of organic semiconductors and fluorescent probes. Its electron-rich structure makes it a candidate for optoelectronic applications, a hot topic in renewable energy research. As industries pivot toward sustainable technologies, derivatives of thieno[3,2-d]pyrimidine are being explored for their role in next-generation devices.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of CAS No. 440328-61-0 is crucial. Recent studies emphasize the impact of its butyl substituent on lipophilicity and membrane permeability, key parameters in drug design. Additionally, the benzyl group offers opportunities for further derivatization, enabling the tuning of steric and electronic properties to meet specific therapeutic needs.

In summary, N-benzyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide represents a multifaceted compound with broad applicability. Its relevance to drug discovery, green chemistry, and advanced materials underscores its importance in contemporary scientific research. As investigations continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and technology.

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